
1-Ethynyl-3-methoxy-2-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anisole, 3-ethynyl-2-isopropyl-: is an organic compound that belongs to the class of ethers It is characterized by the presence of an anisole group (methoxybenzene) substituted with an ethynyl group at the 3-position and an isopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anisole, 3-ethynyl-2-isopropyl- typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where anisole undergoes substitution reactions to introduce the ethynyl and isopropyl groups. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of anisole derivatives, including anisole, 3-ethynyl-2-isopropyl-, may involve the use of methylating agents such as methyl chloride or dimethyl sulfate.
Chemical Reactions Analysis
Types of Reactions: Anisole, 3-ethynyl-2-isopropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the anisole ring undergoes substitution with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine or nitric acid for bromination and nitration reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of anisole typically yields para-bromoanisole as the major product .
Scientific Research Applications
Anisole, 3-ethynyl-2-isopropyl- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of chemicals, machinery, and vehicles.
Mechanism of Action
The mechanism of action of anisole, 3-ethynyl-2-isopropyl- involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s anisole ring can undergo substitution reactions, where the ethynyl and isopropyl groups influence the reactivity and orientation of the substitution. The molecular pathways involved include the formation of intermediates such as arenium ions, which are stabilized by resonance .
Comparison with Similar Compounds
Anisole (methoxybenzene): Lacks the ethynyl and isopropyl groups, making it less reactive in certain substitution reactions.
2-Ethynylanisole: Similar structure but without the isopropyl group, leading to different reactivity and applications.
3-Ethynylanisole: Similar structure but without the isopropyl group, affecting its chemical properties and uses.
Uniqueness: Anisole, 3-ethynyl-2-isopropyl- is unique due to the presence of both ethynyl and isopropyl groups, which confer distinct reactivity and potential applications compared to other anisole derivatives. The combination of these substituents influences the compound’s chemical behavior and its suitability for various scientific and industrial applications.
Properties
CAS No. |
92722-74-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-ethynyl-3-methoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H14O/c1-5-10-7-6-8-11(13-4)12(10)9(2)3/h1,6-9H,2-4H3 |
InChI Key |
BFOYRBQMVSCGFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1OC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


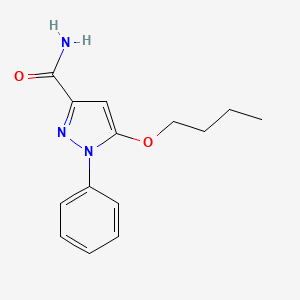

![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
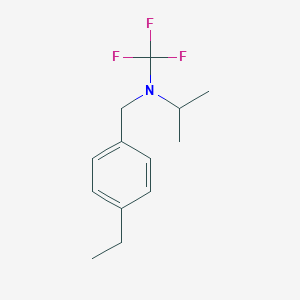


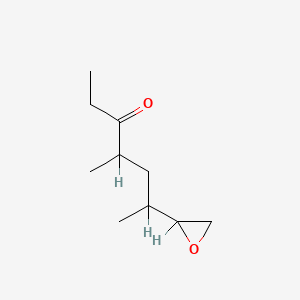
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
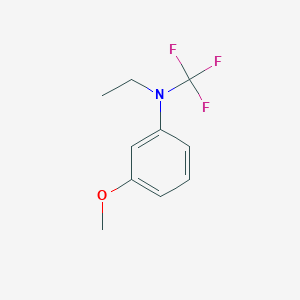
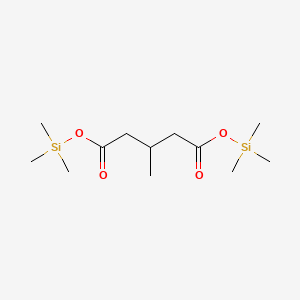
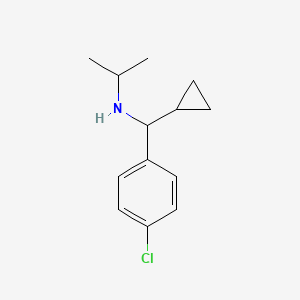
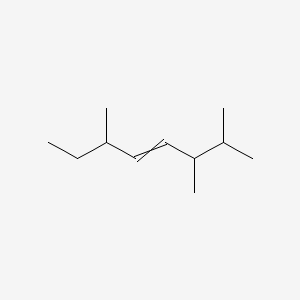
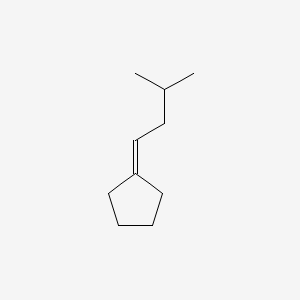
![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
